

Application Note: Flow Cytometry Analysis of Apoptosis Induced by AxI-IN-3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key regulator of cellular processes including survival, proliferation, and migration.[1] Overexpression and activation of Axl have been implicated in the progression and therapeutic resistance of various cancers.[2][3][4] The Axl signaling pathway, upon activation by its ligand Gas6, triggers downstream cascades such as PI3K/Akt and MAPK/ERK, which promote cell survival and inhibit apoptosis.[1][5] Consequently, inhibition of Axl has emerged as a promising strategy in cancer therapy.

AxI-IN-3 is a potent and selective small molecule inhibitor of AxI kinase activity. By blocking the phosphorylation of AxI, **AxI-IN-3** effectively downregulates the pro-survival signaling pathways, leading to the induction of apoptosis in cancer cells. This application note provides a detailed protocol for the analysis of **AxI-IN-3**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

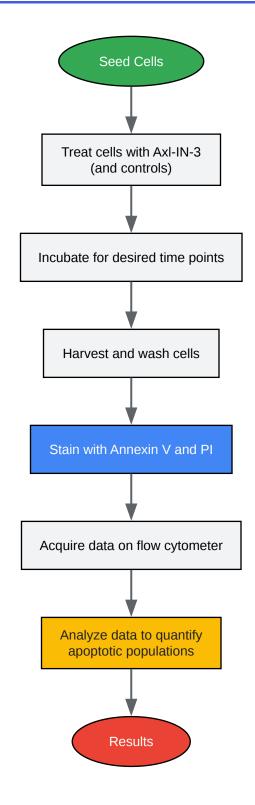
Signaling Pathway

The following diagram illustrates the AxI signaling pathway and the mechanism of action for **AxI-IN-3** in promoting apoptosis.









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